a-(Fmoc-amino)-cyclopropaneacetic acid
Description
Overview of Cyclopropane-Containing Amino Acids in Chemical Biology and Medicinal Chemistry
Cyclopropane-containing amino acids are valued for their ability to introduce conformational constraints into peptide backbones. nih.gov This structural feature can lead to peptides with improved resistance to enzymatic degradation, a crucial factor for the development of peptide-based therapeutics. nbinno.com The cyclopropane (B1198618) ring, being the smallest carbocyclic system, introduces a rigid element that can mimic or induce specific secondary structures, such as β-turns and helices, which are often essential for biological activity. nih.gov
In medicinal chemistry, the incorporation of these unnatural amino acids is a key strategy for modulating the pharmacological properties of drug candidates. psu.edu The unique stereochemistry and electronic nature of the cyclopropane ring can influence binding affinity and selectivity towards biological targets. nbinno.com For instance, cyclopropane-containing amino acids have been integrated into peptidomimetics to enhance their bioactivity and pharmacokinetic profiles. nih.gov Their use is a prominent strategy in the design of next-generation pharmaceuticals for a wide array of human diseases. nbinno.com
Structural and Conformational Significance of the Cyclopropane Motif in Biomolecules and Synthetic Scaffolds
The cyclopropane motif imposes significant conformational restrictions on the peptide backbone. nbinno.com This rigidity is a direct result of the strained three-membered ring, which limits the rotational freedom of the surrounding chemical bonds. nbinno.com By locking the spatial arrangement of functional groups, the cyclopropane ring can enhance a molecule's ability to bind to specific protein targets with high potency and selectivity. nbinno.com
This "conformational locking" is a powerful tool for designing molecules with predefined three-dimensional structures. nbinno.com The cyclopropane scaffold can stabilize specific secondary structures in peptides, which is critical for their interaction with receptors and enzymes. nih.gov Furthermore, the cyclopropane ring is more resistant to metabolic degradation compared to linear aliphatic chains, contributing to the increased in vivo stability of molecules containing this motif. nbinno.com Chiral cyclopropane rings are considered key pharmacophores in pharmaceuticals and bioactive natural products, making them valuable building blocks for drug discovery. nih.govnih.gov
Introduction to α-(Fmoc-amino)-cyclopropaneacetic Acid as a Core Research Target
α-(Fmoc-amino)-cyclopropaneacetic acid is a derivative of a cyclopropane amino acid where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), the primary method for artificially producing peptides. altabioscience.comnih.gov The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, which are compatible with a wide range of other protecting groups used for the side chains of amino acids. chempep.com This orthogonality is a cornerstone of modern peptide synthesis. peptide.com
The use of Fmoc-protected amino acids like α-(Fmoc-amino)-cyclopropaneacetic acid allows for the stepwise and controlled assembly of peptide chains on a solid support. altabioscience.com The availability of this building block enables researchers to systematically investigate the effects of incorporating a cyclopropane constraint at specific positions within a peptide sequence. This has made α-(Fmoc-amino)-cyclopropaneacetic acid a key target for synthetic chemists and a valuable tool for peptide and protein engineering.
Historical Context and Evolution of Research on Cyclopropane Amino Acid Derivatives
Interest in cyclopropane and its derivatives in a pharmaceutical context dates back to the 1930s when cyclopropane itself was used as a general anesthetic. nih.govacs.org The exploration of cyclopropane-containing amino acids is a more recent development, driven by the increasing interest in noncanonical amino acids for peptide drug discovery. nih.gov Early research focused on the synthesis of simple cyclopropane amino acids and the investigation of their basic chemical properties.
The development of solid-phase peptide synthesis by Bruce Merrifield revolutionized the field, creating a demand for a diverse array of protected amino acid building blocks. peptide.com The introduction of the Fmoc protecting group by Carpino and Han in 1970 provided a milder alternative to the traditional Boc-protection strategy, further expanding the scope of peptide synthesis. altabioscience.com This set the stage for the development and application of Fmoc-protected unnatural amino acids, including α-(Fmoc-amino)-cyclopropaneacetic acid.
Over the years, synthetic methodologies for creating cyclopropane rings have become more sophisticated, allowing for the preparation of a wide variety of stereochemically defined cyclopropane amino acid derivatives. rsc.orgresearchgate.net These advancements have enabled the incorporation of these unique building blocks into complex peptides, leading to significant progress in the development of novel therapeutics and biological probes. nih.govgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZBPTXRMNAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-55-5 | |
| Record name | 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Conformational Analysis and Structural Impact of Cyclopropane Amino Acids in Peptide Systems
Influence of the Cyclopropane (B1198618) Ring on Peptide Secondary Structure and Flexibility
The rigid, three-membered ring of cyclopropane introduces significant constraints on the torsional angles of the peptide backbone, thereby influencing the local and global conformation of the peptide. Unlike their linear counterparts, peptides containing cyclopropane amino acids exhibit a reduced conformational flexibility, which can be leveraged to stabilize specific secondary structures. nih.govlifechemicals.comnih.gov
Research has shown that the stereochemistry of the substituents on the cyclopropane ring plays a crucial role in dictating the resulting peptide conformation. For instance, peptides incorporating trans-substituted cyclopropanes tend to adopt extended conformations, mimicking β-strands. acs.orgnih.gov Conversely, cis-substituted cyclopropane moieties can induce turn-like structures, such as β-turns and γ-turns, which are critical for molecular recognition and biological activity. acs.org This ability to pre-organize a peptide into a desired secondary structure is a key advantage in the design of peptidomimetics.
The introduction of a cyclopropane ring can drastically affect the secondary structure and flexibility of a peptide sequence. nih.gov This is due to the inherent rigidity of the three-membered ring, which restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This restriction can lead to the stabilization of specific secondary structures that might otherwise be transient or disfavored in more flexible peptide chains.
| Cyclopropane Substitution | Favored Peptide Conformation | Reference |
| trans | Extended (β-strand like) | acs.org |
| cis | Reverse turn (β-turn like) | acs.org |
Conformational Restriction and Rigidity Imparted by Cyclopropane Moieties in Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. lifechemicals.com The incorporation of cyclopropane amino acids is a well-established strategy to induce conformational rigidity in peptidomimetics. researchgate.netresearchgate.net This rigidity is desirable as it can lock the molecule into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
The conformational restriction arises from the steric strain inherent in the cyclopropane ring, often referred to as "cyclopropylic strain". researchgate.netresearchgate.net This strain limits the rotation of the bonds connected to the ring, thereby fixing the relative orientation of the amino and carboxyl groups, as well as the side chains. The result is a significant reduction in the accessible conformational space of the peptide, which can be a considerable advantage in rational drug design. nih.gov
The degree of conformational restriction can be fine-tuned by the substitution pattern on the cyclopropane ring. The presence of substituents further limits the rotational freedom and can be used to precisely control the three-dimensional structure of the peptidomimetic. nih.gov
Stereochemical Control and Directionality in Cyclopropane-Containing Peptides
The stereochemistry of the cyclopropane ring and its substituents provides a powerful tool for controlling the directionality and spatial orientation of the peptide backbone and side chains. nih.govacs.org Since the cyclopropane ring is planar, the substituents are fixed on either side of the ring, leading to distinct stereoisomers with unique three-dimensional arrangements.
This fixed stereochemistry can be used to enforce specific side-chain orientations, which is crucial for molecular recognition and binding to biological targets. nih.govacs.org By synthesizing peptides with specific stereoisomers of cyclopropane amino acids, it is possible to probe the structure-activity relationship and identify the optimal conformation for biological activity. This level of stereochemical control is difficult to achieve with natural amino acids, making cyclopropane-containing peptides valuable tools in medicinal chemistry and chemical biology. nih.gov
The ability to control the stereochemistry at multiple centers on the cyclopropane ring allows for the creation of a diverse range of peptide conformations from a single peptide sequence. nih.gov This diversity can be systematically explored to optimize the biological activity of a lead compound.
| Stereochemical Feature | Impact on Peptide Structure | Reference |
| Ring Substitution (cis/trans) | Dictates backbone turn or extended conformation | acs.org |
| Substituent Stereochemistry | Controls side-chain orientation and directionality | nih.govnih.gov |
Computational and Spectroscopic Approaches for Conformational Elucidation
A combination of computational and spectroscopic techniques is employed to elucidate the precise three-dimensional structure of cyclopropane-containing peptides. These methods provide detailed insights into the conformational preferences and the structural impact of the cyclopropane moiety.
Computational Approaches: Molecular mechanics and quantum mechanics calculations are used to explore the potential energy surface of the peptide and identify the most stable conformations. nih.govnih.govrsc.org These computational models can predict the effect of the cyclopropane ring on the backbone torsional angles (phi, psi) and help in the rational design of peptidomimetics with desired structural features. nih.govnih.govaip.org
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state conformation of peptides. researchgate.net Through-space interactions, such as the Nuclear Overhauser Effect (NOE), provide distance constraints that are used to build a three-dimensional model of the peptide.
X-ray Crystallography: This technique provides high-resolution structural information of the peptide in the solid state. researchgate.netnih.govsci-hub.se Crystal structures of cyclopropane-containing peptides have confirmed the conformational preferences predicted by computational studies.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides in solution. nih.govrsc.org The characteristic CD spectra of α-helices, β-sheets, and turns allow for the qualitative and quantitative analysis of the peptide's conformational landscape.
The integration of these computational and spectroscopic methods provides a comprehensive understanding of the structural consequences of incorporating cyclopropane amino acids into peptide systems. biorxiv.orgunimelb.edu.au
Applications and Functional Roles in Peptidomimetics and Advanced Chemical Biology Research
Design and Development of Conformationally Restricted Peptidomimetics Utilizing Cyclopropane (B1198618) Amino Acids
The incorporation of cyclopropane amino acids into peptide sequences is a powerful strategy for creating conformationally restricted peptidomimetics. nih.govnih.gov The rigid three-membered ring of the cyclopropane moiety drastically limits the rotational freedom of the peptide backbone, a stark contrast to the flexibility of natural linear peptides. nih.govresearchgate.net This conformational locking can stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition and activity. nih.gov
By introducing these rigid constraints, chemists can precisely control the spatial arrangement of amino acid side chains, which is a unique feature of cyclopropane-containing peptides. nbinno.comnih.gov This control is essential for designing peptidomimetics that can bind with high affinity and selectivity to biological targets like enzymes or receptors. nbinno.com The steric strain of the cyclopropane ring, known as "cyclopropylic strain," effectively regulates the backbone conformation, influencing the orientation of adjacent bonds and contributing to the formation of stable secondary structures. researchgate.net Research has shown that peptides rich in cyclopropane analogues of amino acids, such as phenylalanine, tend to fold into β-turn and 3(10)-helix conformations. nih.gov This ability to pre-organize a peptide into a bioactive conformation reduces the entropic penalty upon binding to its target, often leading to enhanced potency.
Furthermore, the introduction of cyclopropane amino acids can significantly improve the metabolic stability of peptides. The unnatural structure is more resistant to cleavage by proteases, enzymes that typically degrade natural peptides in the body. nbinno.comnih.gov This increased stability translates to a longer biological half-life, a critical property for the development of effective therapeutic agents. nbinno.com
Impact of Cyclopropane Amino Acids on Peptide Conformation
| Structural Feature | Effect on Peptide Backbone | Resulting Secondary Structures | Reference |
|---|---|---|---|
| Rigid Cyclopropane Ring | Limits rotational freedom; introduces steric hindrance ("cyclopropylic strain") | Stabilized β-turns, 3(10)-helices | researchgate.netnih.gov |
| Cα-tetrasubstitution | Restricts φ and ψ dihedral angles | Defined and predictable folding patterns | nih.gov |
| Fixed Side-Chain Orientation | Precise directional control of native side-chains | Enhanced receptor selectivity and binding affinity | nih.govacs.org |
Incorporation of α-(Fmoc-amino)-cyclopropaneacetic Acid into Peptide Sequences
The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for the stepwise assembly of amino acids into a peptide chain. α-(Fmoc-amino)-cyclopropaneacetic acid is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for creating synthetic peptides. peptide.comaltabioscience.com The Fmoc group shields the α-amino group of the cyclopropane amino acid, preventing it from reacting out of turn during the synthesis process. altabioscience.com
This building block can be incorporated at any desired position within a peptide sequence using standard SPPS protocols. nih.gov Its inclusion can imbue the resulting peptide with enhanced resistance to proteolysis, ensuring it remains active for longer periods in biological systems. nbinno.com The unique conformational properties of the cyclopropane ring can also be used to mimic or stabilize specific peptide secondary structures, making it a valuable tool for probing protein-ligand interactions and developing novel bioactive compounds. unl.ptresearchgate.net The choice of stereoisomer for the cyclopropane amino acid is critical, as it can dictate the preferred conformation and biological activity of the final peptidomimetic. nih.govnih.gov
Utility in Solid-Phase Peptide Synthesis (SPPS)
The use of α-(Fmoc-amino)-cyclopropaneacetic acid is fully compatible with the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). acs.orgpeptide.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com The Fmoc/tBu (tert-butyl) protection strategy is widely adopted due to its milder reaction conditions compared to older Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry. altabioscience.comnih.gov
The synthesis cycle involves two main steps:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). peptide.comuci.edu This exposes a free amine group ready for the next coupling step.
Coupling: The next Fmoc-protected amino acid, such as α-(Fmoc-amino)-cyclopropaneacetic acid, is activated and then added to the resin, forming a new peptide bond with the exposed amine. uci.edu
This cycle is repeated until the desired peptide sequence is assembled. The mild, base-labile nature of the Fmoc group is advantageous as it preserves acid-labile side-chain protecting groups until the final cleavage step. peptide.com This orthogonality allows for the synthesis of complex peptides, including those with post-translational modifications. nih.gov The compatibility of Fmoc-protected cyclopropane amino acids with automated SPPS has facilitated the rapid generation of peptide libraries for screening and drug discovery. altabioscience.comnih.gov
Role as Chiral Building Blocks in Complex Molecule Synthesis
Beyond peptidomimetics, α-(Fmoc-amino)-cyclopropaneacetic acid and related cyclopropane amino acids serve as valuable chiral building blocks in the synthesis of complex organic molecules. unl.ptnih.govnih.gov Amino acids are considered versatile and inexpensive sources of chirality for asymmetric synthesis. arkat-usa.org The cyclopropane ring itself introduces multiple stereogenic centers, and its rigid framework allows for a high degree of stereochemical control in subsequent reactions. nih.govresearchgate.net
The synthetic utility of these compounds has been demonstrated in the diastereoselective synthesis of various molecules, including analogues of natural products. nih.gov For example, methods have been developed for the synthesis of cyclopropane-containing compounds like (+/-)-(Z)-2,3-methanophenylalanine and the natural product (+/-)-coronamic acid. nih.gov The fixed orientation of substituents on the cyclopropane ring can be used to direct the stereochemical outcome of reactions at adjacent positions, making these compounds powerful intermediates for constructing architecturally complex targets. nih.govrsc.org Researchers have utilized these building blocks to create diverse molecular scaffolds, highlighting their importance in medicinal chemistry and materials science. nih.govnih.gov
Exploration in the Development of Biologically Active Compounds and Bio-Molecules
The unique structural and conformational properties conferred by the cyclopropane ring make these amino acids attractive for developing biologically active compounds. unl.ptresearchgate.net The incorporation of a cyclopropane moiety can lead to molecules with enhanced potency, selectivity, and metabolic stability. nbinno.comnih.gov
Research has shown that cyclopropane derivatives exhibit a wide range of biological activities, including roles as enzyme inhibitors and receptor agonists or antagonists. unl.ptgoogle.com For instance, cyclopropane-containing glutamate (B1630785) analogues have been instrumental as pharmacological tools in neuroscience, helping to elucidate the conformational requirements for activating distinct glutamate receptor subtypes. unl.pt Their constrained nature makes them ideal for mimicking the bioactive conformation of natural ligands, leading to the development of potent and selective therapeutic agents. researchgate.net The ability to synthesize various stereoisomers allows for a systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing the pharmacological profile of a drug candidate. nih.gov This has led to the discovery of novel compounds with potential applications in treating a variety of diseases. unl.ptresearchgate.net
Examples of Biologically Active Compounds Derived from Cyclopropane Amino Acids
| Compound Class | Biological Target/Activity | Rationale for Cyclopropane Inclusion | Reference |
|---|---|---|---|
| Glutamate Analogues (e.g., CCGs) | Glutamate receptors (neuroscience research) | Conformational restriction to achieve receptor subtype selectivity | unl.pt |
| Enzyme Inhibitors | Various enzymes (e.g., proteases) | Increased metabolic stability and conformational mimicry of transition states | nbinno.comgoogle.com |
| Peptide Hormone Analogues | Hormone receptors | Enhanced bioactivity and resistance to enzymatic degradation | google.com |
| Antimicrobial Peptidomimetics | Bacterial membranes/enzymes | Improved proteolytic stability and defined amphipathic structures | nih.gov |
Future Research Directions and Emerging Trends
Refinement and Innovation in Stereocontrolled Synthesis of Cyclopropane (B1198618) Amino Acids
The precise spatial arrangement of substituents on the cyclopropane ring is critical for its function in bioactive molecules. Consequently, a primary focus of future research is the development of more efficient and highly stereocontrolled synthetic methods. While traditional approaches like the reaction of C1-equivalents with dehydroamino acids or the bis-alkylation of malonic acid derivatives exist, emerging trends point towards more sophisticated and scalable strategies. acs.orgnih.gov
Key areas of innovation include:
Catalytic Strategies : Modern catalytic methods involving C-H insertion or radical coupling are being explored to produce cyclopropane β-amino acid derivatives, although many current methods result in racemic mixtures. nih.gov Future work will likely focus on developing chiral catalysts to achieve high enantioselectivity.
In Situ Generation of Reagents : A notable advancement is the one-pot cyclopropanation of dehydroamino acids using diazo compounds generated in situ from tosylhydrazone salts. nih.gov This method simplifies the procedure and can be tuned to produce either E or Z isomers with good selectivity by choosing between thermal conditions or an iron-based catalyst. nih.gov
Novel Rearrangements and Ring-Opening Reactions : An improved route that avoids neurotoxic oxidants or precious metal catalysts involves an intramolecular isocyanate trapping via a Hofmann rearrangement to create bicyclic carbamates. acs.orgnih.gov These intermediates can then undergo novel ring-opening bromination, even with the base-sensitive Fmoc protecting group, to provide access to functionalized cyclopropane amino acids. acs.orgnih.gov
Cyclopropylation of Imines : A recently reported formal cyclopropylation of imines with cyclopropanols, mediated by enolized zinc homoenolates, provides access to previously challenging cyclopropane-embedded γ-amino alcohols with excellent control over three contiguous stereocenters. chemrxiv.org
These innovative methods aim to make all possible stereoisomers of cyclopropane amino acids readily accessible, which is crucial for optimizing side-chain orientation in drug candidates. nih.gov
Table 1: Emerging Stereocontrolled Synthetic Methodologies
| Methodology | Key Features | Stereocontrol | Source |
|---|---|---|---|
| In Situ Diazo Generation | One-pot reaction with dehydroamino acids; tunable for E/Z isomers. | Good E/Z selectivity based on catalyst/conditions. | nih.gov |
| Hofmann Rearrangement/Ring-Opening | Avoids toxic reagents and precious metals; scalable. | Enantioenriched and diastereopure products from bicyclic carbamates. | acs.orgnih.gov |
| Formal Cyclopropylation of Imines | Access to cyclopropane-embedded γ-amino alcohols. | Excellent diastereocontrol over three contiguous stereocenters. | chemrxiv.org |
| Olefination of Cyclopropanone Surrogates | Rapid production of highly enantioenriched β-amino acid derivatives. | Complete diastereocontrol favoring trans products. | nih.gov |
Expanding Scope in Medicinal Chemistry and Drug Discovery Platforms
Cyclopropane amino acids are of significant interest to medicinal chemists due to their ability to act as conformationally restricted peptidomimetics. nih.gov The incorporation of these non-canonical amino acids (ncAAs) into peptides can fine-tune properties such as metabolic stability and permeability, addressing traditional drawbacks of peptide-based therapeutics. nih.gov
Future research in this area is trending towards:
Enhanced Bioactivity and Selectivity : The fixed side-chain orientation provided by the cyclopropane ring is known to increase both enzymatic stability and receptor selectivity. acs.orgnih.gov This feature is being exploited to design more potent and selective peptide hormones, enzyme inhibitors, and other therapeutics. google.com
Novel Peptide Therapeutics : There is a growing focus on incorporating cyclopropane amino acids into new therapeutic modalities, such as antimicrobial peptides (AMPs), to combat antimicrobial resistance (AMR). nih.gov Their unique structural properties can lead to peptides with improved stability and efficacy. google.com
Drug Discovery Platforms : The development of modular and scalable synthetic routes allows for the creation of diverse libraries of cyclopropane amino acid building blocks. acs.orgnih.gov These libraries are becoming integral to drug discovery platforms, enabling high-throughput screening of peptides with precisely controlled conformations for various therapeutic targets, including Hepatitis C, for which approved drugs like Grazoprevir and Simeprevir already incorporate a cyclopropane moiety. nih.gov
The ability to systematically substitute natural amino acids with a variety of stereochemically defined cyclopropane analogues provides a powerful tool for structure-activity relationship (SAR) studies, accelerating the discovery of novel peptide-based drugs. nih.govchemimpex.com
Table 2: Applications in Medicinal Chemistry
| Application Area | Rationale | Example Compound Class | Source |
|---|---|---|---|
| Peptidomimetics | Induce conformational constraints, improve metabolic stability. | Conformationally restricted peptides | nih.gov |
| Antimicrobial Peptides (AMPs) | Enhance stability and efficacy to combat AMR. | Novel AMPs with ncAAs | nih.gov |
| Enzyme Inhibitors | Stabilize peptide backbone against enzymatic cleavage. | Custom-designed inhibitors | google.com |
| Drug Discovery Libraries | Provide diverse, structurally rigid building blocks for screening. | Hepatitis C antivirals (e.g., Grazoprevir) | nih.gov |
Integration with Novel Synthetic Methodologies and Chemical Transformations
The utility of α-(Fmoc-amino)-cyclopropaneacetic acid and related compounds is being amplified by their integration into modern synthetic workflows. The development of "one-pot" procedures, which combine multiple reaction steps such as cyclopropanation and reduction, significantly improves efficiency and yield. researchgate.net
Emerging trends in this domain include:
Telescopic Reactions : An expedient synthesis of optically active cyclopropane β-amino acid derivatives has been developed where a highly electrophilic alkylidenecyclopropane is generated and used directly in a subsequent aza-Michael reaction without isolation. nih.gov This telescopic process rapidly produces highly enantioenriched products. nih.gov
C-H Annulation : The crude alkylidenecyclopropane intermediates from olefination reactions can also serve as substrates in other advanced transformations, such as Rh(III)-catalyzed C-H annulation, to afford complex enantioenriched spirocyclic structures. nih.gov
Donor-Acceptor Cyclopropanes : The unique reactivity of donor-acceptor (D-A) cyclopropanes, which contain both an electron-donating and an electron-accepting substituent, is being harnessed for novel chemical transformations. researchgate.net These activated rings can participate in annulation reactions to create larger, more complex heterocyclic systems, such as thiazoles and tetrahydrothiopyranols. mdpi.com
These integrated methodologies allow for the rapid diversification of the cyclopropane core, transforming it from a simple amino acid building block into a versatile scaffold for constructing complex and biologically active molecules. nih.gov
Potential Applications in Advanced Materials Science and Functional Molecule Design
While the primary application of cyclopropane amino acids has been in the biomedical field, their unique structural and electronic properties suggest potential for use in materials science. The inherent ring strain (27.5 kcal/mol) and unusual bonding of the cyclopropane ring give it distinct reactivity and physical characteristics. unl.pt
Future research may explore:
Functional Polymers and Hydrogels : Fmoc-protected amino acids are known to be useful in developing new materials, such as hydrogels for drug delivery and tissue engineering. chemimpex.com The rigid, well-defined geometry of cyclopropane amino acids could be used to create highly ordered polymer structures or hydrogels with precisely controlled mechanical properties.
Molecular Scaffolding : The constrained conformation of the cyclopropane ring makes it an ideal candidate for designing molecular scaffolds. These scaffolds can be used to orient functional groups in a specific, predetermined spatial arrangement, which is a key principle in the design of functional molecules for electronics, catalysis, or molecular recognition.
Strained Ring Chemistry : The high ring-strain energy of cyclopropanes can be harnessed as a driving force for ring-opening polymerizations or other chemical transformations, offering a pathway to novel materials that are not accessible through conventional methods. semanticscholar.org The hydrocarbon and non-hydrocarbon derivatives of cyclopropane, with their determined physical properties like melting points, densities, and refractive indices, provide a foundational dataset for designing such materials. nasa.gov
Although this area is still nascent, the foundational principles of molecular design and the unique chemical nature of the cyclopropane ring provide a strong basis for future exploration in advanced materials.
Q & A
Q. What are the standard protocols for synthesizing a-(Fmoc-amino)-cyclopropaneacetic acid, and how do reaction conditions influence yield?
The synthesis typically involves Fmoc protection of the amino group under aqueous or mixed-solvent conditions. A validated method includes reacting the cyclopropane-containing amino acid derivative with Fmoc-Cl (1.2 eq) in water at 60°C for 1 hour, followed by purification via recrystallization from hot ethanol . Key factors affecting yield include:
Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?
Q. How should researchers handle storage and stability challenges for this compound?
- Storage : Store as a lyophilized powder at 2–8°C in airtight, light-protected containers to prevent Fmoc group degradation .
- Stability monitoring : Conduct periodic HPLC analysis to detect hydrolyzed byproducts (e.g., free amine or cyclopropane ring-opened derivatives) .
Advanced Research Questions
Q. What strategies mitigate cyclopropane ring strain during solid-phase peptide synthesis (SPPS) when incorporating this compound?
- Coupling optimization : Use activated esters (e.g., HATU/DIPEA) instead of carbodiimides to reduce reaction time and minimize ring strain-induced side reactions .
- Temperature control : Perform couplings at 0–4°C to stabilize the cyclopropane moiety .
- Backbone amide protection : Employ pseudoproline dipeptides or tert-butyl groups to reduce steric hindrance during elongation .
Q. How can conflicting data on cyclopropane ring stability under acidic conditions be resolved?
Contradictory reports arise from varying deprotection protocols (e.g., TFA vs. HCl). A systematic approach includes:
- Controlled kinetic studies : Monitor ring integrity via H NMR during Fmoc deprotection (20% piperidine in DMF) at 25°C vs. 40°C .
- Comparative LC-MS : Analyze post-deprotection products to identify ring-opened vs. intact species .
- Computational modeling : Use DFT calculations to predict ring strain under different protonation states .
Q. What advanced methods are available to quantify trace impurities (e.g., diastereomers or hydrolyzed derivatives) in batches?
- Chiral HPLC : Employ a Chiralpak IC column with hexane/isopropanol gradients to resolve enantiomers (critical for stereosensitive peptide applications) .
- 2D NMR (NOESY) : Detect diastereomers via cross-peak differences in cyclopropane proton interactions .
- High-resolution mass spectrometry (HRMS) : Identify hydrolyzed byproducts (e.g., [M+H] at m/z 302.2 for ring-opened derivatives) .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthesis Protocols
| Parameter | Aqueous Method | Organic Solvent Method |
|---|---|---|
| Solvent | Water | DMF/CHCl |
| Reaction Time | 1 hour | 2–4 hours |
| Yield | 75–85% | 60–70% |
| Racemization Risk | Low | Moderate |
Q. Table 2. Stability of Cyclopropane Ring Under Deprotection Conditions
| Condition | % Intact Ring (24h) | Major Byproduct |
|---|---|---|
| 20% Piperidine/DMF, 25°C | 98% | None detected |
| 95% TFA, 0°C | 92% | Ring-opened carboxylic acid |
| 1M HCl, 40°C | 65% | Diastereomeric degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
